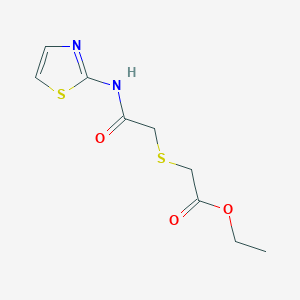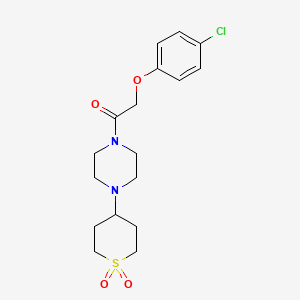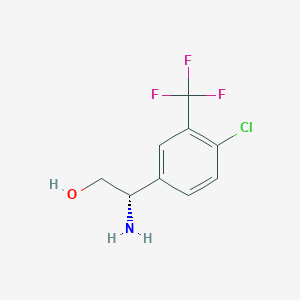
1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is attached to a piperidin-4-one group, forming a complex structure .
Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one” is likely to be complex due to the presence of the pyrazole and piperidin-4-one groups. The pyrazole group is a five-membered ring with two nitrogen atoms, while the piperidin-4-one group is a six-membered ring with one nitrogen atom and a carbonyl group .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Fused Pyran Derivatives : Compounds derived from 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one have been synthesized using microwave irradiation. These compounds exhibit potential antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014).
Pharmacological Studies
Cannabinoid Receptor Antagonists : Pyrazole derivatives, including those related to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, have been studied for their potential as cannabinoid receptor antagonists. Such compounds could help understand cannabinoid receptor binding sites and serve as pharmacological probes (Lan et al., 1999).
Molecular Interaction with CB1 Receptor : Detailed molecular studies have been conducted on compounds similar to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, exploring their interaction with the CB1 cannabinoid receptor. This research is critical for understanding the antagonistic activities of these compounds (Shim et al., 2002).
Therapeutic Potential
Aurora Kinase Inhibitor in Cancer Therapy : Derivatives of 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one have been identified as potential Aurora kinase inhibitors, suggesting their utility in cancer treatment. Aurora kinases are crucial in cell division, and their inhibition can be a strategic approach in cancer therapy (ヘンリー,ジェームズ, 2006).
Antiviral and Antifungal Activities : Some compounds derived from 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one have demonstrated significant antiviral and antifungal activities, indicating their potential in developing new therapeutic agents (Li et al., 2015).
Chemical Synthesis and Optimization
- Optimization of Synthesis Processes : Research has been conducted to optimize the synthesis processes of compounds related to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, which is crucial for large-scale production and pharmaceutical applications (Fussell et al., 2012).
Orientations Futures
The future directions for research on “1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
1-(1-methylpyrazol-3-yl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-5-4-9(10-11)12-6-2-8(13)3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFWFXSYWBSNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2647416.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2647418.png)
![[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2647419.png)
![N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2647420.png)



![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2647425.png)
![tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate](/img/structure/B2647426.png)
![Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B2647427.png)
![[Propyl(sulfamoyl)amino]methylcyclopropane](/img/structure/B2647430.png)


![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2647434.png)